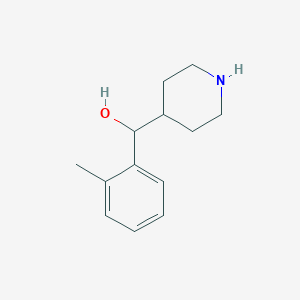

(2-Methylphenyl)(piperidin-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(2-methylphenyl)-piperidin-4-ylmethanol |

InChI |

InChI=1S/C13H19NO/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11/h2-5,11,13-15H,6-9H2,1H3 |

InChI Key |

DTXDCYDUPKNSPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCNCC2)O |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Absolute Configuration and Conformation Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.org This technique relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered arrangement of molecules in a single crystal. govinfo.govnist.gov

For a molecule like (2-Methylphenyl)(piperidin-4-yl)methanol, which possesses a chiral center at the carbon atom of the methanol (B129727) group, X-ray crystallography can unambiguously establish its spatial arrangement as either R or S. wikipedia.org The analysis of anomalous dispersion effects in the diffraction data allows for the determination of the absolute structure. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol and [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, demonstrates the power of this technique. nih.govresearchgate.net In these examples, crystallography confirms that the piperidine (B6355638) ring typically adopts a stable chair conformation. nih.govresearchgate.net For the title compound, a crystallographic study would be expected to reveal the piperidine ring in a chair conformation, with the bulky (2-methylphenyl)methanol substituent occupying the sterically favorable equatorial position to minimize non-bonded interactions.

Furthermore, the crystal structure of a related benzhydrol, (2-Methylphenyl)(phenyl)methanol, reveals that the orientation of the aromatic rings and the hydroxyl group is dictated by intramolecular and intermolecular forces, including hydrogen bonding. nih.govresearchgate.net A similar analysis for this compound would elucidate how intermolecular forces, such as hydrogen bonds involving the hydroxyl group and the piperidine nitrogen, influence the crystal packing.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below, based on typical values for organic compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C13H19NO |

| Formula Weight | 205.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.50 |

| b (Å) | 11.25 |

| c (Å) | 10.10 |

| β (°) | 98.50 |

| Volume (ų) | 1178.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.158 |

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods provide invaluable information about the connectivity and chemical environment of atoms within a molecule. For this compound, NMR, MS, and IR spectroscopy collectively offer a detailed picture of its molecular structure.

¹H NMR: The proton spectrum would exhibit distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, the methine proton of the carbinol group, and the protons of the piperidine ring. The aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methyl group protons would likely be a singlet around δ 2.3 ppm. The benzylic proton (CH-OH) would be a doublet around δ 4.5-5.0 ppm, coupled to the adjacent piperidine proton. The piperidine ring protons would show complex splitting patterns in the upfield region (δ 1.5-3.0 ppm), with distinct signals for the axial and equatorial protons.

¹³C NMR: The carbon spectrum would show characteristic signals for the aromatic, aliphatic, and carbinol carbons. The four distinct aromatic carbons of the 2-methylphenyl ring would resonate in the δ 125-140 ppm region. The methyl carbon would appear around δ 20 ppm. The carbinol carbon (CH-OH) would be found near δ 75 ppm. The carbons of the piperidine ring would be observed in the δ 25-50 ppm range.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 7.5 | m |

| CH-OH | 4.8 | d |

| Piperidine N-H | ~2.0 (broad) | s |

| Piperidine C2/C6-H (eq) | 2.9 - 3.1 | m |

| Piperidine C2/C6-H (ax) | 2.5 - 2.7 | m |

| Aromatic CH₃ | 2.3 | s |

| Piperidine C4-H | 1.8 - 2.0 | m |

| Piperidine C3/C5-H (eq) | 1.6 - 1.8 | m |

| Piperidine C3/C5-H (ax) | 1.3 - 1.5 | m |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 135 - 142 |

| Aromatic C-H | 125 - 131 |

| CH-OH | 75 |

| Piperidine C2/C6 | 46 |

| Piperidine C4 | 43 |

| Piperidine C3/C5 | 29 |

| Aromatic CH₃ | 20 |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₃H₁₉NO), the exact molecular weight is 205.1467 g/mol . In electrospray ionization (ESI-MS), the compound would be expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 206.1540. uni.lu

Under electron ionization (EI-MS), the molecule would undergo characteristic fragmentation. nih.gov The molecular ion peak at m/z 205 would likely be observed. Key fragmentation pathways would involve the cleavage of the piperidine ring and the loss of small neutral molecules. wvu.edu A common fragmentation for piperidine derivatives involves the cleavage alpha to the nitrogen atom. Another prominent fragmentation would be the benzylic cleavage, leading to the formation of a stable tropylium-type ion.

A plausible fragmentation pattern would include:

Loss of H₂O: A peak at m/z 187 ([M-H₂O]⁺) resulting from the dehydration of the alcohol.

Benzylic Cleavage: Cleavage of the C-C bond between the piperidine ring and the methanol carbon, leading to a fragment corresponding to the 2-methylbenzyl cation (m/z 105) or a related tropylium (B1234903) ion.

Piperidine Ring Fragmentation: Cleavage of the piperidine ring could lead to various nitrogen-containing fragments. A characteristic fragment at m/z 98 could arise from the piperidin-4-ylmethanol moiety.

The following table summarizes the predicted key mass spectral fragments.

| m/z | Proposed Fragment Identity |

|---|---|

| 205 | [M]⁺ (Molecular Ion) |

| 188 | [M-OH]⁺ |

| 187 | [M-H₂O]⁺ |

| 107 | [CH(OH)C₆H₄CH₃]⁺ |

| 105 | [C₆H₄CH₃]⁺ (2-methylbenzyl cation) |

| 98 | [Piperidin-4-ylmethanol - H]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, amine, aromatic, and aliphatic moieties.

The key expected absorption bands are:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, indicative of hydrogen bonding.

N-H Stretch: A moderate band around 3300 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Multiple bands in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range for the alcohol C-O bond.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| Amine N-H | Stretch | ~3300 | Moderate |

| Aromatic C-H | Stretch | 3010 - 3080 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Moderate |

| Alcohol C-O | Stretch | 1050 - 1150 | Strong |

Conformational Preferences and Dynamics of the Piperidine Ring in this compound

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by steric and electronic effects. nih.gov

In this compound, the (2-methylphenyl)methanol group is considerably bulky. To avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions of the piperidine ring, this substituent is strongly expected to prefer the equatorial position. reddit.com This preference ensures that the bulky group points away from the ring, leading to a more stable, lower-energy conformation. rsc.org

Studies on related 4-substituted piperidines have shown that the conformational free energies almost always favor the equatorial conformer for large substituents. nih.govchesci.com The energy difference between the equatorial and axial conformers (the A-value) for a group of this size would be significant, meaning the population of the axial conformer at room temperature would be negligible. Computational studies and NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (J-values), can be used to quantify this preference. d-nb.infonih.govresearchgate.net For instance, a large coupling constant (typically 8-12 Hz) between the proton at C4 and the axial protons at C3 and C5 would be indicative of the C4 proton being in an axial position, which in turn confirms the equatorial orientation of the substituent.

The conformational equilibrium can be summarized as follows:

Equatorial Conformer (Favored) <=> Axial Conformer (Disfavored)

The dynamics of the piperidine ring involve a "ring flip" or "chair-chair" interconversion process. However, due to the strong energetic preference for the equatorial conformer, the ring of this compound would be conformationally biased, spending the vast majority of its time in the state where the large substituent is equatorial.

Structure Activity Relationship Sar Studies of 2 Methylphenyl Piperidin 4 Yl Methanol Derivatives

Methodologies for SAR Elucidation in Piperidine (B6355638) Scaffolds

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity. oncodesign-services.com For piperidine scaffolds, including derivatives of (2-Methylphenyl)(piperidin-4-yl)methanol, a combination of experimental and computational methods is employed to build a comprehensive understanding of their interaction with biological targets. oncodesign-services.comnumberanalytics.com

Experimental Approaches: The primary experimental strategy involves the systematic synthesis and biological evaluation of a series of analogs. numberanalytics.com In this process, a "lead compound" is structurally modified in a controlled manner. Key strategies include:

Functional Group Modification: Altering or substituting functional groups on the piperidine ring, the N-substituent, or the aromatic moiety to probe their importance for activity. youtube.com

Ring Modification: Changing the size, substitution, or stereochemistry of the piperidine ring.

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to investigate the role of electronics, sterics, and lipophilicity.

Computational Approaches: Computational tools are indispensable in modern SAR studies, allowing for the rational design of new compounds and the prediction of their activity. fiveable.me

Molecular Modeling: This technique uses computer software to create and analyze three-dimensional models of molecules, helping to visualize how they might interact with a biological target like a receptor or enzyme. oncodesign-services.com

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity by comparing the structures of several active compounds. fiveable.me

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of potency for unsynthesized analogs. oncodesign-services.comfiveable.me

By integrating these methodologies, researchers can identify key structural features that govern potency and selectivity, guiding the optimization of lead compounds into viable drug candidates. oncodesign-services.com

Impact of Substitution Patterns on the Piperidine Ring (C2, C3, C4, C5, C6)

The piperidine ring is a common scaffold in pharmaceuticals, and its substitution pattern significantly influences a molecule's physicochemical properties and biological activity. researchgate.net Even minor modifications, such as the addition or repositioning of a substituent, can lead to substantial changes in potency and selectivity.

Studies on various piperidine-containing molecules have demonstrated the critical role of ring substitution. For instance, in a series of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, methyl substitution on the piperidine ring was used as a probe to explore affinities for sigma receptors. nih.gov The findings revealed that a 4-methyl substitution resulted in the most potent sigma-1 (σ1) ligand, whereas a 3,3-dimethyl substitution conferred the highest selectivity over the sigma-2 (σ2) receptor. nih.gov This highlights how both the position and nature of the substituent can fine-tune the pharmacological profile.

Furthermore, SAR studies have shown that introducing a substituent at the C2 position of the piperidine ring can effectively enhance the aqueous solubility of certain compound series. thieme-connect.com In other cases, the stereochemistry of substitutions is paramount. For example, among 3,4-disubstituted piperidine derivatives investigated as Akt1 inhibitors, the (3S,4S) enantiomer demonstrated superior inhibitory activity, indicating a specific spatial arrangement is required for optimal target engagement. tandfonline.com

The table below summarizes findings on how piperidine ring substitutions affect biological outcomes in related scaffolds.

| Substitution Position | Substituent | Observed Effect | Reference Compound Class |

| C4 | Methyl | Increased potency for σ1 receptor | N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidines |

| C3 | 3,3-Dimethyl | Increased selectivity for σ1 vs. σ2 receptor | N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidines |

| C2 | Unspecified | Enhanced aqueous solubility | General piperidine scaffolds |

| C3, C4 | (3S,4S) configuration | Better inhibitory activity | 3,4-disubstituted piperidine Akt1 inhibitors |

These examples underscore the importance of systematically exploring substitutions at all positions (C2, C3, C4, C5, and C6) of the piperidine core to optimize the desired biological activity and drug-like properties.

Influence of N-Substituents on Biological Recognition

The nitrogen atom of the piperidine ring provides a crucial handle for chemical modification, and the nature of the N-substituent frequently plays a pivotal role in biological recognition and activity. Altering this substituent can modulate a compound's affinity, selectivity, and pharmacokinetic properties by influencing its size, shape, basicity, and lipophilicity.

A compelling example is seen in a series of 4-(2-aminoethyl)piperidine derivatives designed as σ1 receptor ligands. Research demonstrated that the N-substituent was a key determinant of σ1 affinity. nih.gov While derivatives with a proton (secondary amine), a tosyl group, or an ethyl group at the nitrogen showed significantly lower affinity, the introduction of a small methyl group resulted in high σ1 receptor affinity and considerable selectivity over the σ2 subtype. nih.gov Molecular dynamics simulations suggested that these differences arise from varying interactions between the N-substituent and a lipophilic binding pocket within the receptor. nih.gov

Similarly, in a different class of compounds—dihydrofuro[3,2-b]piperidine derivatives designed as α-glucosidase inhibitors—the N-substituent was a primary factor influencing potency. mdpi.com It was found that compounds bearing N-substituted 3-chloro-4-hydroxybenzyl and 2,6-dichloro-4-hydroxybenzyl groups consistently showed excellent inhibitory effects, with one analog being four times more potent than the positive control, acarbose. mdpi.com This indicates that specific electronic and steric features on the N-benzyl moiety are critical for strong enzymatic inhibition.

These findings are summarized in the table below.

| Compound Class | N-Substituent | Effect on Biological Activity | Target |

| 4-(2-aminoethyl)piperidines | -H, -Tosyl, -Ethyl | Considerably lower affinity | σ1 Receptor |

| 4-(2-aminoethyl)piperidines | -Methyl | High affinity and selectivity | σ1 Receptor |

| Dihydrofuro[3,2-b]piperidines | 3-chloro-4-hydroxybenzyl | Excellent inhibitory potency | α-Glucosidase |

| Dihydrofuro[3,2-b]piperidines | 2,6-dichloro-4-hydroxybenzyl | Excellent inhibitory potency | α-Glucosidase |

Collectively, these studies emphasize that the N-substituent is a critical element for modulating biological recognition. Careful selection and optimization of this group are essential for achieving high-potency and selective interactions with the intended biological target.

Role of the Aromatic Moiety Modifications in Modulating Interactions

SAR campaigns often identify distinct regions of a lead compound for modification. In one study on a piperidine-containing scaffold targeting the MenA enzyme from Mycobacterium tuberculosis, the aromatic "western portion" was systematically altered to improve potency and physicochemical properties. nih.gov The initial benzophenone (B1666685) group, associated with high lipophilicity, was replaced with various aryl and biaryl isosteres. The results showed that replacing it with 2-naphthyl, 4-chlorophenyl, or 4-bromophenyl groups successfully retained potent inhibitory activity while improving drug-like properties like calculated LogP (cLogP). nih.gov

In another study focused on phenylpiperazine derivatives, the topology of the aromatic ring was found to be important for affinity at serotonin (B10506) receptors. nih.gov The research demonstrated that the specific arrangement and type of aromatic system significantly influenced binding, with certain derivatives showing high affinity and selectivity for the 5-HT7 receptor over other serotonin receptor subtypes. nih.gov

For N-phenyl-N-(piperidin-2-yl)propionamide analogues acting as opioid ligands, substitutions on a tetrahydronaphthalene ring system were investigated. A hydroxyl substitution at the 5th position of the ring system was found to be a key determinant of binding affinity at the μ-opioid receptor. nih.gov

Stereochemical Aspects in SAR of this compound and its Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like this compound and its analogs. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions, meaning one enantiomer or diastereomer of a drug may be significantly more active than another. thieme-connect.com

The introduction of chiral centers into piperidine scaffolds can profoundly influence their druggability by enhancing biological activity and selectivity. thieme-connect.com For example, studies on 3,4-disubstituted piperidine derivatives revealed that the (3S,4S) enantiomer possessed superior inhibitory activity compared to other stereoisomers, highlighting the importance of a precise spatial orientation for effective target binding. tandfonline.com

The configuration of substituents on the heterocyclic ring can also have a dramatic effect. In an investigation of iminosugar derivatives with a fused piperidine ring, L-arabino-configured compounds generally displayed more potent α-glucosidase inhibitory activity than their corresponding D-arabino-configured counterparts, even with the same N-substituent. mdpi.com This suggests that the specific arrangement of hydroxyl groups on the piperidine-like ring is crucial for enzyme recognition.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Applications

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are powerful computational methodologies used to correlate the physicochemical properties of a series of compounds with their biological activities. benthamdirect.comtandfonline.com These models are instrumental in understanding the SAR of piperidine derivatives, predicting the activity of novel analogs, and guiding the rational design of more potent molecules. researchgate.net

In the field of drug design, 2D-QSAR and 3D-QSAR models are frequently developed for various classes of piperidine-containing compounds. For instance, 3D-QSAR studies utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors. researchgate.net These models yielded significant statistical results, indicating their good predictive power. The resulting 3D contour maps highlighted the importance of steric, electrostatic, and hydrophobic properties in determining inhibitory potency, suggesting that specific modifications on the core structure could enhance biological activity. researchgate.net

Similarly, 2D-QSAR and 3D-QSAR (CoMFA) models were generated for novel piperidine and piperazine (B1678402) derivatives as acetylcholinesterase inhibitors. benthamdirect.com The CoMFA model proved to be statistically robust and superior to the 2D-QSAR model, providing valuable insights into the structural requirements for potent enzyme inhibition. benthamdirect.com The robustness and predictive ability of such models are typically evaluated through internal and external validation techniques. tandfonline.comtandfonline.com

The general workflow for these studies involves:

Data Set Selection: A series of structurally related piperidine derivatives with measured biological activities is chosen.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and other physicochemical fields (for 3D-QSAR) or 2D descriptors are calculated.

Model Generation: Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested.

By combining 3D-QSAR with molecular docking, researchers can gain a complementary understanding of how these ligands bind to their target, further refining the design of new and improved inhibitors. researchgate.net

Molecular Mechanisms and Biological Target Interactions

Identification and Characterization of Putative Biological Targets for (2-Methylphenyl)(piperidin-4-yl)methanol and Analogs

While direct studies on this compound are limited, extensive research on its analogs—compounds sharing the core piperidine (B6355638) scaffold—has identified a wide array of putative biological targets. These targets include G protein-coupled receptors (GPCRs), enzymes, and ion channels, highlighting the versatility of the piperidine moiety in molecular recognition. clinmedkaz.org

Computational, or in silico, methods are often employed as a preliminary step to predict the biological targets of novel piperidine derivatives. clinmedkaz.org These approaches analyze the chemical structure to forecast potential interactions with known protein targets, guiding further preclinical research. clinmedkaz.org Subsequent experimental validation has confirmed that analogs of this compound interact with several key receptor families and enzymes.

Identified targets for various piperidine-based analogs include:

Muscarinic Acetylcholine Receptors (mAChRs): Specifically, the M1 subtype has been identified as a target for piperidine derivatives like AC-42. doi.orgnih.gov

Opioid Receptors: The μ (mu) and δ (delta) opioid receptors are significant targets for 4-anilidopiperidine and N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives. nih.govnih.gov The nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1), is another target for piperidine-containing compounds such as AT-312. nih.gov

Sigma (σ) Receptors: Chiral piperazine-2-yl-methanols, which are structurally related to piperidine-methanols, have shown affinity for σ1 and σ2 receptors. researchgate.net

Histamine Receptors: The histamine H3 receptor (H3R) is a target for certain 4-oxypiperidine ethers. nih.gov

NLRP3 Inflammasome: The NLRP3 protein, a key component of the inflammasome complex, has been identified as a target for scaffolds based on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymatic targets for some H3R-antagonistic 4-oxypiperidine ethers, demonstrating multi-target activity. nih.gov

GABA-A Receptors: Analogs of 4-PIOL and 4-PHP, which feature a piperidine ring, have been characterized as modulators of GABA-A receptors. researchgate.net

This diverse range of targets underscores the chemical tractability of the piperidine scaffold for developing ligands with specific pharmacological actions, from neuromodulation to anti-inflammatory effects. clinmedkaz.org

Receptor Binding and Ligand-Target Recognition Studies

The affinity of a ligand for its receptor is a critical determinant of its potency. Radioligand displacement assays are a cornerstone technique used to quantify this interaction. In these studies, a radiolabeled ligand with known affinity for the target receptor is incubated with cell membranes expressing the receptor. The ability of a test compound, such as a this compound analog, to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Kᵢ) is calculated. A lower Kᵢ value signifies a higher binding affinity.

Studies on various analogs have yielded specific binding affinity data across multiple receptor systems. For instance, the novel NOP agonist AT-312, which contains a piperidin-4-yl group, demonstrated high, subnanomolar affinity for the human NOP receptor. nih.gov In contrast, its affinity for the mu-opioid (MOP), delta-opioid (DOP), and kappa-opioid (KOP) receptors was significantly lower, indicating high selectivity. nih.gov Similarly, a series of 4-anilidopiperidine derivatives showed high affinity and selectivity for the μ-opioid receptor. nih.gov One lead compound from this series, compound 20 , exhibited a Kᵢ of 2 nM for the μ-opioid receptor and was 5000-fold more selective for it over the δ-opioid receptor. nih.gov

The following table summarizes receptor binding data for selected analogs.

Table 1: Receptor Binding Affinities of Selected this compound Analogs. Data compiled from multiple sources. nih.govnih.govnih.govresearchgate.netnih.gov

Enzymatic Inhibition/Modulation Assays and Kinetic Characterization

Beyond receptor interactions, piperidine-based compounds have been shown to modulate the activity of key enzymes. Enzymatic assays are used to determine the extent of this modulation, typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

A notable example involves a class of 4-oxypiperidine ethers designed as dual-target ligands. These compounds were found not only to act as histamine H3 receptor antagonists but also to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter metabolism. nih.gov Compound ADS031, for instance, displayed potent AChE inhibitory activity with an IC₅₀ value of 1.537 µM. nih.gov

In a different biological context, derivatives based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were evaluated for their ability to inhibit the ATPase activity of the NLRP3 inflammasome. nih.gov The NLRP3 protein's ability to hydrolyze ATP is essential for its activation. Certain compounds in this series demonstrated a significant reduction in ATP hydrolysis, indicating direct engagement and inhibition of the enzyme's function. For example, compounds 1 and 2 in the series reduced NLRP3 ATPase activity by 28.4% and 28.6%, respectively. nih.gov

The following table summarizes enzymatic inhibition data for selected analogs.

Table 2: Enzymatic Inhibition by Selected this compound Analogs. Data compiled from multiple sources. nih.govnih.govmdpi.com

Allosteric Modulation and Orthosteric Binding Mechanisms

Ligands can interact with their target receptors at two principal types of sites: orthosteric and allosteric. Orthosteric ligands bind to the same site as the endogenous (natural) ligand or substrate. nih.gov In contrast, allosteric modulators bind to a topographically distinct site on the receptor, indirectly influencing the receptor's conformation and its response to the orthosteric ligand. doi.orgnih.gov

Schild Regression Analysis: When the effects of AC-42 were antagonized by known orthosteric antagonists like atropine and pirenzepine, the resulting Schild regression plots were curvilinear with slopes significantly less than unity. nih.gov This pattern is characteristic of a negative allosteric interaction, rather than simple competitive antagonism at the orthosteric site. nih.gov

Incomplete Radioligand Displacement: In binding assays, AC-42 failed to fully displace the specific binding of the orthosteric radioligand [³H]N-methylscopolamine ([³H]NMS), even at high concentrations. nih.gov This behavior was well-described by an allosteric model. nih.gov

Retardation of Radioligand Dissociation: AC-42 significantly slowed the dissociation rate of [³H]NMS from M1 receptor-expressing membranes. nih.gov This "trapping" effect confirms that AC-42 binds to a site distinct from the orthosteric site, altering the receptor's conformation in a way that reduces the off-rate of the orthosteric ligand. nih.gov

These findings conclusively demonstrate that AC-42 is an allosteric agonist, capable of activating the M1 receptor by binding to a site distinct from the classic acetylcholine binding site. nih.gov This mechanism offers a potential advantage for achieving receptor subtype selectivity, as allosteric sites are often less conserved across receptor families than the highly conserved orthosteric sites. doi.orgnih.gov

Signaling Pathway Perturbations Induced by this compound Derivatives

The binding of a ligand to its target initiates a cascade of intracellular events known as a signaling pathway. Derivatives of this compound have been shown to perturb several such pathways, consistent with the functional activity of their identified targets.

Gq-Coupled Signaling: The M1 muscarinic receptor, a target of the allosteric agonist AC-42, is a Gq-coupled GPCR. Activation of this pathway leads to the stimulation of phospholipase C, which in turn catalyzes the production of inositol phosphates and diacylglycerol. This leads to an increase in intracellular calcium (Ca²⁺) levels. Functional assays have confirmed that AC-42 stimulates both inositol phosphate accumulation and intracellular calcium mobilization in cells expressing the human M1 receptor, demonstrating a functional perturbation of this canonical Gq signaling cascade. nih.gov

Gi/o-Coupled Signaling: The nociceptin receptor (NOP) and μ-opioid receptor are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity. The functional activity of ligands at these receptors can be measured using GTPγS binding assays, which quantify the activation of G-proteins upon receptor stimulation. The NOP agonist AT-312 was characterized in such functional assays. nih.gov

Inflammasome Pathway: As discussed previously, certain piperidine derivatives can directly inhibit the NLRP3 enzyme. nih.gov This action prevents the subsequent steps in the inflammasome pathway, which include the activation of caspase-1, pyroptotic cell death, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Assays confirmed that these compounds were able to inhibit both NLRP3-dependent pyroptosis and IL-1β release in stimulated human macrophage cells. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to forecast the binding mode and affinity of a small molecule ligand, such as (2-Methylphenyl)(piperidin-4-yl)methanol, to the active site of a target protein. The primary objective of molecular docking is to identify the most favorable binding conformation, which is typically the one with the lowest binding energy.

The process involves placing the ligand in various orientations and conformations within the binding pocket of the receptor and scoring each pose based on a defined scoring function. These scoring functions estimate the binding free energy by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. For derivatives of piperidine (B6355638), molecular docking studies have been instrumental in identifying potential inhibitors for a range of biological targets. For instance, docking simulations have been successfully employed to predict the binding of piperidine-based compounds to enzymes and receptors implicated in various diseases. nih.govresearchgate.netnih.gov

A hypothetical molecular docking study of this compound against a putative kinase target could yield results as summarized in the interactive table below. Such a study would involve preparing the three-dimensional structures of both the ligand and the receptor, performing the docking calculations using software like AutoDock or GOLD, and analyzing the resulting binding poses and energies. nih.gov The predicted interactions can then guide the synthesis of novel analogs with improved potency.

Table 1: Illustrative Molecular Docking Results for this compound and its Analogs against a Kinase Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|---|

| This compound | -8.5 | ASP145, LYS88, PHE144 | 150 |

| (3-Chlorophenyl)(piperidin-4-yl)methanol | -9.2 | ASP145, LYS88, TYR146 | 85 |

| (4-Methoxyphenyl)(piperidin-4-yl)methanol | -8.9 | ASP145, LYS88, PHE144 | 110 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of the ligand-protein complex and for gaining insights into the kinetics of binding and unbinding events. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex in a simulated physiological environment.

For a compound like this compound, MD simulations can be employed to validate the binding poses obtained from docking studies. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation trajectory, one can assess the stability of the complex. researchgate.net Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate the binding free energy with greater accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). Studies on other piperidine derivatives have utilized MD simulations to confirm the stability of their binding within the active sites of their respective targets. nih.govresearchgate.net

The insights gained from MD simulations, such as the identification of key stable interactions and the conformational changes upon ligand binding, are invaluable for the rational design of molecules with optimized binding kinetics. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net These methods provide a detailed understanding of the electron distribution within a molecule, which governs its chemical behavior. For this compound, quantum chemical calculations can be used to determine a variety of molecular properties that are relevant to its biological activity.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of a molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. Such calculations have been applied to various substituted piperidines to understand their structural and electronic properties. researchgate.netresearchgate.net

Table 2: Exemplary Quantum Chemical Properties of this compound Calculated using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

De Novo Ligand Design and Virtual Screening Methodologies

Computational chemistry offers powerful methodologies for the discovery of novel ligands, either through de novo design or by screening large virtual compound libraries. De novo design algorithms build molecules from scratch within the constraints of a receptor's binding site, generating novel chemical entities with the potential for high binding affinity.

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. sciengpub.ir This process can be either structure-based, relying on docking simulations, or ligand-based, using the chemical structure of a known active compound as a template. For a molecule like this compound, its core structure can serve as a starting point for both approaches. Virtual screening of libraries containing piperidine-based compounds has been a successful strategy for identifying hits for various targets. sciengpub.irresearchgate.netasinex.com

Furthermore, the concept of "scaffold hopping," where the core structure of a known active molecule is replaced with a structurally different but functionally equivalent moiety, can be employed to discover novel chemotypes with improved properties.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods

A significant hurdle in drug development is the failure of drug candidates due to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models have become an integral part of the early-stage drug discovery process, allowing for the filtering of compounds with undesirable pharmacokinetic profiles before significant resources are invested in their synthesis and testing. researchgate.net

Various computational models, often based on quantitative structure-property relationships (QSPR), are available to predict a wide range of ADME properties. For this compound, these models can predict parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netbenthamdirect.comingentaconnect.com Many of these predictive tools are based on Lipinski's "Rule of Five," which provides a set of guidelines for the drug-likeness of a molecule. In silico ADMET (ADME and Toxicity) profiling has been widely applied to libraries of piperidine-based compounds to assess their drug-like characteristics. researchgate.netbenthamdirect.com

Table 3: Illustrative In Silico ADME Prediction for this compound

| ADME Property | Predicted Value/Classification |

|---|---|

| Lipinski's Rule of Five | 0 violations |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | Yes |

| P-glycoprotein Substrate | No |

| CYP2D6 Inhibitor | Yes |

Note: The data presented in this table is for illustrative purposes and represents typical outputs from in silico ADME prediction tools.

Advanced Research Directions and Future Perspectives for 2 Methylphenyl Piperidin 4 Yl Methanol

Exploration of Novel Synthetic Pathways for Scalable Production

The efficient and scalable synthesis of (2-Methylphenyl)(piperidin-4-yl)methanol and its analogs is a critical focus of ongoing research, aiming to meet the demands of pharmaceutical development. Current investigations are centered on developing novel synthetic pathways that are not only high-yielding but also economically viable and environmentally sustainable.

A significant area of exploration is the adoption of green chemistry principles to minimize the environmental impact of synthesis. mdpi.comclinmedkaz.org This includes the use of safer solvents, reducing the number of synthetic steps to improve atom economy, and employing catalytic methods to replace stoichiometric reagents. nih.govmit.edu For instance, researchers are investigating one-pot multicomponent reactions which allow for the synthesis of complex piperidine (B6355638) derivatives from simple starting materials in a single step, thereby reducing waste and improving efficiency. clinmedkaz.org

Flow chemistry represents another promising avenue for the scalable production of piperidine derivatives. moleculemaker.orgnih.gov Continuous flow processes offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for straightforward automation and scale-up. moleculemaker.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Furthermore, the development of asymmetric synthesis and biocatalysis is crucial for producing enantiomerically pure this compound, which is often essential for therapeutic efficacy. nih.govsynthiaonline.com Enzymatic resolutions and asymmetric catalytic hydrogenations are being explored to achieve high enantioselectivity, providing access to specific stereoisomers with desired pharmacological profiles. synthiaonline.com The use of biocatalysts, such as enzymes, aligns with green chemistry principles by offering mild reaction conditions and high selectivity. synthiaonline.com

The table below summarizes some of the innovative synthetic strategies being explored for piperidine derivatives:

| Synthetic Strategy | Key Advantages | Relevant Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety, improved atom economy. nih.govmit.edu | One-pot reactions, use of aqueous media, catalytic processes. mdpi.comclinmedkaz.org |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. moleculemaker.org | Continuous manufacturing, process automation. nih.gov |

| Asymmetric Synthesis | Production of enantiomerically pure compounds. | Chiral catalysts, asymmetric hydrogenation. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. synthiaonline.com | Enzyme-catalyzed reactions, kinetic resolution. synthiaonline.com |

Development of Advanced Derivatization Strategies for Enhanced Bioactivity

To enhance the therapeutic potential of this compound, researchers are actively developing advanced derivatization strategies. These strategies focus on modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. The piperidine ring, with its nitrogen atom and various substitution points, offers a versatile platform for chemical modification. researchgate.netfrontiersin.org

N-Substitution of the piperidine nitrogen is a common and effective strategy to modulate biological activity. nih.gov By introducing a variety of substituents, from simple alkyl or aryl groups to more complex heterocyclic moieties, it is possible to fine-tune the compound's interaction with its biological target. nih.gov For example, N-alkylation can influence the compound's basicity and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Substitution on the phenyl ring of the (2-Methylphenyl) moiety provides another avenue for derivatization. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein. Structure-activity relationship (SAR) studies of such derivatives are crucial for understanding how different substituents impact bioactivity.

Bioisosteric replacement is a sophisticated derivatization strategy employed to improve a compound's properties while maintaining its biological activity. nih.govgithub.io This involves replacing a functional group with another that has similar physical or chemical properties. For instance, replacing a phenyl group with a bioisosteric heterocycle can lead to improved solubility, metabolic stability, or target selectivity. nih.gov

The following table highlights key derivatization strategies and their potential impact on the bioactivity of piperidine-based compounds:

| Derivatization Strategy | Site of Modification | Potential Impact on Bioactivity |

| N-Substitution | Piperidine Nitrogen | Modulated potency, selectivity, and ADME properties. nih.gov |

| Aryl Substitution | Phenyl Ring | Altered electronic properties and target interactions. |

| Bioisosteric Replacement | Phenyl or Piperidine Ring | Improved solubility, metabolic stability, and target selectivity. nih.govgithub.io |

| Functional Group Interconversion | Methanol (B129727) Group | Introduction of new interaction points, altered polarity. |

Integrated Omics Approaches for Target Deconvolution

Identifying the precise molecular targets of this compound and its derivatives is fundamental to understanding their mechanism of action and for further drug development. Integrated omics approaches, which combine genomics, proteomics, transcriptomics, and metabolomics, are powerful tools for target deconvolution. mdpi.comnih.gov

Chemoproteomics is a key technique within this integrated approach. clinmedkaz.org It involves the use of chemical probes, often derived from the compound of interest, to identify and isolate protein targets from complex biological samples. clinmedkaz.orgmit.edu Activity-based protein profiling (ABPP) is a specific chemoproteomic method that utilizes reactive probes to covalently label the active sites of enzymes, providing insights into their functional state. nih.govnih.gov

Thermal proteome profiling (TPP) is another powerful method for identifying drug-target interactions. moleculemaker.orgrsc.org This technique measures changes in the thermal stability of proteins upon ligand binding. moleculemaker.org A shift in the melting temperature of a protein in the presence of a compound suggests a direct interaction, thus identifying it as a potential target. rsc.org

Genomic and transcriptomic approaches can provide complementary information by identifying changes in gene and RNA expression in response to treatment with the compound. This can help to elucidate the downstream signaling pathways affected by the compound and provide clues about its primary target. mdpi.com Integrating these different omics datasets can provide a comprehensive view of the compound's biological effects and help to build a robust hypothesis about its mechanism of action. nih.gov

| Omics Approach | Principle | Application in Target Deconvolution |

| Chemoproteomics (e.g., ABPP) | Use of chemical probes to identify protein targets. clinmedkaz.orgnih.gov | Direct identification of binding partners and enzyme activity profiling. nih.gov |

| Thermal Proteome Profiling (TPP) | Measurement of changes in protein thermal stability upon ligand binding. moleculemaker.org | Unbiased identification of direct protein targets in a cellular context. rsc.org |

| Genomics/Transcriptomics | Analysis of changes in gene and RNA expression. mdpi.com | Elucidation of downstream signaling pathways and cellular responses. |

| Metabolomics | Study of changes in metabolite levels. | Understanding the metabolic impact of the compound. |

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

Fragment-based drug discovery (FBDD) and scaffold hopping are innovative strategies in medicinal chemistry that are being applied to the development of novel drugs based on the this compound scaffold. clinmedkaz.orggithub.io

Fragment-Based Drug Discovery (FBDD) starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. github.io These fragments are then grown or linked together to create more potent lead compounds. The piperidine moiety itself can be considered a valuable fragment due to its prevalence in known drugs and its ability to form key interactions with various protein targets. arizona.edu By screening libraries of piperidine-containing fragments, researchers can identify starting points for the development of new therapeutics. clinmedkaz.orggithub.io

Scaffold hopping is a computational or experimental strategy used to identify new molecular scaffolds that can mimic the biological activity of a known active compound. mdpi.com In the context of this compound, this could involve replacing the piperidine ring with a different heterocyclic system or a non-cyclic structure that maintains the key pharmacophoric features required for activity. mdpi.com The goal of scaffold hopping is often to improve properties such as potency, selectivity, or ADME characteristics, or to circumvent existing intellectual property. mdpi.com Bioisosteric replacements are a form of scaffold hopping. nih.gov

The table below illustrates the application of these strategies to piperidine-based drug discovery:

| Strategy | Description | Application to this compound |

| Fragment-Based Drug Discovery (FBDD) | Building lead compounds from small, weakly binding fragments. github.io | Using the piperidine moiety as a starting fragment for designing new drugs. clinmedkaz.org |

| Scaffold Hopping | Replacing the core scaffold of a molecule with a different one while retaining activity. mdpi.com | Identifying novel heterocyclic or acyclic scaffolds to replace the piperidine ring. mdpi.com |

| Bioisosteric Replacement | A specific type of scaffold hopping involving the substitution of a group with a bioisostere. nih.gov | Replacing the piperidine ring with other nitrogen-containing heterocycles to improve properties. nih.gov |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and have significant potential to accelerate research on this compound and its derivatives. nih.govmdpi.com

Predictive Modeling is a key application of AI/ML in this area. Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build quantitative structure-activity relationship (QSAR) models. mdpi.comnih.gov These models can then be used to predict the bioactivity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test. mdpi.comnih.gov ML models are also being developed to predict ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for identifying drug candidates with favorable safety profiles. jocpr.comnih.gov

De novo drug design using generative AI models is another exciting frontier. frontiersin.orgnih.gov These models can learn the underlying patterns in large chemical databases and generate novel molecular structures that are predicted to have desired biological activities and properties. nih.govnih.gov This approach can be used to design new piperidine-based compounds with improved potency and selectivity.

The integration of AI and ML into the research pipeline for this compound holds the promise of accelerating the discovery and development of new and improved therapeutics.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR) | Using ML to predict the bioactivity and ADME-Tox properties of compounds. mdpi.comnih.govnih.gov | Prioritization of synthetic targets, reduction in experimental screening. |

| De Novo Drug Design | Generating novel molecular structures with desired properties using generative AI. frontiersin.orgnih.govnih.gov | Discovery of novel and potent piperidine-based drug candidates. |

| AI-Driven Synthesis Planning | Using AI to design efficient synthetic routes for molecules. moleculemaker.orgnih.gov | Acceleration of chemical synthesis and optimization of reaction conditions. |

Q & A

Q. What are the most reliable synthetic routes for (2-Methylphenyl)(piperidin-4-yl)methanol, and how can reaction yields be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or reductive amination using piperidine derivatives. For example, dissolving 4-(4-chlorophenyl)-piperidin-4-ol in methanol and reacting with a substituted benzyl alcohol under controlled stirring (333 K, 30 minutes), followed by slow evaporation to obtain crystalline products . Yield optimization requires adjusting solvent polarity (e.g., methanol vs. DMF), stoichiometric ratios, and reaction time. Monitoring via TLC or HPLC ensures intermediate stability and product purity.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., distinguishing methylphenyl and piperidinyl protons). Aromatic protons typically appear at δ 6.8–7.2 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H and N–H interactions) .

- FT-IR : Hydroxyl stretches (~3200–3500 cm) and aromatic C–H vibrations (~3000 cm) validate functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep at RT in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid prolonged exposure to moisture, which can hydrolyze the methanol group .

- Safety : Use PPE (gloves, goggles) due to hazards (H315-H319: skin/eye irritation). Waste must be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and nonlinear optical (NLO) properties. Substituents like the methylphenyl group enhance electron delocalization, affecting reactivity .

- Molecular Docking : Dock the compound into target proteins (e.g., enzymes, receptors) using AutoDock Vina. The piperidine moiety may interact with hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues .

Q. What strategies resolve enantiomeric mixtures of this compound for pharmacological studies?

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via UV detection .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to separate (R)- and (S)-enantiomers .

Q. How do structural modifications (e.g., substituting the methyl group) impact biological activity in enzyme inhibition assays?

Methodological Answer:

- SAR Studies : Replace the 2-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH) groups. Test inhibition of targets like cytochrome P450 or kinases using fluorogenic substrates.

- Example: A chloro-substituted analog showed 3-fold higher IC against CYP3A4 due to enhanced hydrophobic interactions .

- Metabolic Stability : Assess using liver microsomes. Bulky substituents (e.g., tert-butyl) reduce metabolic clearance by steric hindrance .

Q. How can contradictory data on the compound’s solubility and reactivity be reconciled?

Methodological Answer:

- Solubility : Discrepancies arise from solvent polarity. Use Hansen solubility parameters: The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Validate via shake-flask method with UV quantification .

- Reactivity : Conflicting oxidation results (e.g., KMnO vs. LiAlH) depend on reaction pH. In acidic conditions, the hydroxyl group may undergo dehydration, while basic conditions favor alcohol oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.